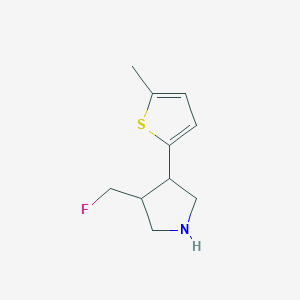

3-(Fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine

描述

属性

IUPAC Name |

3-(fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNS/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOOOAOPQGIKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. This article synthesizes current research findings, including synthesis methods, pharmacological evaluations, and biological activity assessments.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the condensation of precursor compounds containing thiophene and pyrrolidine structures. The methods employed often utilize established synthetic pathways that have been adapted to optimize yield and purity .

Anticonvulsant Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant anticonvulsant properties. For instance, derivatives containing the pyrrolidine-2,5-dione core have shown promising results in various seizure models:

| Compound | ED50 (mg/kg) in MES Test | ED50 (mg/kg) in 6 Hz Test |

|---|---|---|

| 3 | 62.14 | 74.32 |

| 4 | 62.14 | 75.59 |

| Reference Drug (Valproic Acid) | 252.7 | 130.6 |

The efficacy of these compounds was assessed using the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests, where they demonstrated a protective effect against seizures .

Antinociceptive Activity

The antinociceptive properties of similar pyrrolidine derivatives were evaluated using various pain models, including the hot plate and writhing tests. The results indicated that several compounds showed significant analgesic effects, suggesting that the presence of the thiophene ring may enhance pain relief mechanisms:

| Compound | Hot Plate Test (Latency Increase) | Writhing Test (Inhibition %) |

|---|---|---|

| 3 | Significant | Moderate |

| 4 | Significant | High |

These findings suggest that modifications to the structure can lead to enhanced analgesic properties .

The mechanism underlying the biological activity of these compounds appears to involve modulation of ion channels and receptors:

- Voltage-Gated Sodium Channels : Compounds like this compound may inhibit sodium channels, which is a common target for anticonvulsant drugs.

- Calcium Channels : In vitro studies indicated moderate inhibition of L-type calcium channels.

- TRPV1 Receptors : Some derivatives exhibited varying affinities for TRPV1 receptors, which are implicated in pain signaling pathways .

Safety Profile

Preliminary studies on hepatotoxicity and neurotoxicity indicate that several derivatives, including those structurally related to this compound, do not exhibit significant cytotoxic effects at therapeutic concentrations:

| Compound | HepG2 Cell Viability (%) at 100 µM |

|---|---|

| 3 | >94 |

| 4 | >94 |

These results are promising for further development as potential therapeutic agents for epilepsy and neuropathic pain .

科学研究应用

Research indicates that compounds related to 3-(Fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine exhibit various biological activities, including:

1. Antinociceptive Properties

Recent studies have demonstrated the antinociceptive and analgesic properties of pyrrolidine derivatives. These compounds have shown efficacy in models of chronic pain, suggesting their potential as pain management agents .

2. Anticonvulsant Activity

Preliminary investigations into similar pyrrolidine derivatives have indicated anticonvulsant effects, highlighting their utility in treating seizure disorders. The mechanism is likely linked to modulation of neurotransmitter systems .

3. Anticancer Potential

Certain derivatives have been evaluated for their anticancer properties, particularly against specific cancer cell lines. The presence of the thiophene moiety may enhance the compound's interaction with biological targets involved in cancer proliferation .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrrolidine derivatives:

Therapeutic Applications

Given its diverse biological activities, this compound could find applications in:

- Pain Management : As an analgesic agent for chronic pain conditions.

- Neurological Disorders : Potential use in treating epilepsy or other seizure disorders.

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine and related compounds identified in the evidence:

Key Observations :

Fluorination Effects: The fluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated pyrrolidines (e.g., 3-aminopyrrolidine derivatives) while maintaining metabolic resistance to oxidative degradation . In contrast, fluorinated aromatic systems (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ) exhibit stronger dipole-dipole interactions, which may improve target binding but reduce solubility.

Thiophene vs. Pyridine/Thiazole Moieties :

- The 5-methylthiophen-2-yl group provides moderate electron-rich aromaticity compared to pyridine or thiazole rings in analogs like those in and . This may influence binding to receptors requiring hydrophobic or π-stacking interactions .

Synthetic Complexity :

- The dispiro-pyrrolidine-piperidine compound involves multi-step synthesis with challenges in stereochemical control, whereas the target compound’s pyrrolidine core allows simpler functionalization .

Biological Relevance :

- Fluorinated pyrrolidines (e.g., 3-(fluoromethyl)pyrrolidin-3-amine ) are frequently used in CNS drug design due to their blood-brain barrier permeability. The thiophene-containing analog may expand utility in peripheral targets.

准备方法

Fluoromethylation Approaches

Fluoromethyl groups can be introduced by nucleophilic or electrophilic fluoromethylation reagents. Common reagents include:

- Fluoromethyl halides (e.g., fluoromethyl bromide or iodide) reacting with pyrrolidine derivatives under basic conditions.

- Selective fluorination of methyl groups adjacent to nitrogen using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

These methods require careful control of reaction conditions to avoid over-fluorination or side reactions.

Pyrrolidine Ring Construction via Cycloaddition

One efficient method to build fully substituted pyrrolidine rings is through 1,3-dipolar cycloaddition reactions involving aziridines and dipolarophiles. According to a study on pyrrolidine-fused spirooxindoles, aziridines can thermally generate 1,3-dipoles that undergo cycloaddition to form pyrrolidines with high diastereoselectivity and good yields (up to 77%) under reflux conditions in toluene at 110 °C with triethylamine as an additive.

Although this specific example involves spirooxindoles, the methodology is adaptable for synthesizing substituted pyrrolidines, including those bearing fluoromethyl and thiophene substituents, by selecting appropriate aziridine and dipolarophile precursors.

Installation of 5-Methylthiophen-2-yl Substituent

The 5-methylthiophen-2-yl group can be introduced via:

- Cross-coupling reactions such as Suzuki or Stille coupling, where a halogenated pyrrolidine intermediate is coupled with a 5-methylthiophen-2-yl boronic acid or stannane.

- Nucleophilic substitution on pre-functionalized pyrrolidine rings.

The choice depends on the availability of precursors and desired reaction conditions.

Representative Preparation Procedure (Hypothetical Based on Literature Trends)

Detailed Research Findings and Analysis

Reaction Conditions: The cycloaddition step benefits from reflux temperatures (~110 °C) and the presence of a base such as triethylamine, which facilitates the formation of the pyrrolidine ring with high diastereoselectivity.

Fluoromethylation: Direct fluoromethylation often requires careful control to prevent side reactions; reagents like DAST enable selective fluorination of methyl groups adjacent to nitrogen atoms, yielding fluoromethyl-substituted pyrrolidines with good regioselectivity.

Purification: Chromatographic purification on silica gel is commonly employed post-reaction to isolate the desired product with high purity.

Yields: Overall yields of the final compound depend on the efficiency of each step but can reach up to 70-77% for the cycloaddition step and moderate yields for fluoromethylation and coupling steps.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aziridine, dipolarophile, toluene, TEA, reflux (110 °C) | High diastereoselectivity, good yield | Requires aziridine precursor |

| Fluoromethylation | Fluoromethyl halides, DAST, Deoxo-Fluor | Selective fluorination | Sensitive to reaction conditions |

| Cross-Coupling for Thiophene Group | Pd catalyst, 5-methylthiophen-2-yl boronic acid, base | Versatile, well-established | Requires halogenated intermediate |

常见问题

Q. What are the recommended synthetic routes for 3-(fluoromethyl)-4-(5-methylthiophen-2-yl)pyrrolidine, and how can stereochemical control be achieved?

The synthesis of pyrrolidine derivatives often involves multi-step protocols, including ring-forming reactions and functional group modifications. For example, similar compounds (e.g., fluorinated pyrrolidines) are synthesized via cycloaddition reactions or nucleophilic substitution using fluorinated precursors . Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of (2R,4R)-configured piperidine derivatives, where protecting groups (e.g., tert-butyldimethylsilyl) and coupling agents ensure regioselectivity . For fluoromethylation, reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are typically employed under anhydrous conditions .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : NMR is essential for verifying fluoromethyl groups, while and NMR resolve thiophene and pyrrolidine ring protons .

- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions, as seen in structurally related fluorophenyl-pyrrolidine derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for fluorine-containing compounds .

- HPLC with UV/Vis detection : Ensures purity (>95%) and identifies byproducts from synthesis .

Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives?

Fluorinated compounds often pose toxicity and reactivity risks. Key precautions include:

- Storage : Inert atmosphere (argon/nitrogen) and desiccants to prevent hydrolysis of the fluoromethyl group .

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods to avoid inhalation/dermal contact .

- Waste disposal : Neutralization of acidic/basic byproducts before disposal, following institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the fluoromethyl and 5-methylthiophen-2-yl groups influence the compound’s reactivity in medicinal chemistry applications?

The fluoromethyl group enhances metabolic stability and lipophilicity, impacting membrane permeability in drug candidates. The 5-methylthiophene moiety contributes π-π stacking interactions with aromatic residues in target proteins. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps . Experimental validation via structure-activity relationship (SAR) studies is critical, as seen in fluorophenyl-pyridine derivatives with modified substituent positions .

Q. How can researchers resolve contradictions in biological activity data for fluorinated pyrrolidines across different studies?

Discrepancies may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize charged intermediates, altering reaction pathways.

- Crystallographic polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) affects solubility and bioavailability .

- Assay conditions : Variations in pH, temperature, or enzyme concentrations may skew IC values. Standardized protocols (e.g., NIH guidelines) and replicate experiments are recommended .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target receptors (e.g., GPCRs or kinases) .

- ADMET prediction : Software such as SwissADME or pkCSM estimates absorption, distribution, and toxicity profiles based on logP, polar surface area, and fluorine atom count .

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity?

Stereoisomers often exhibit divergent activities. For example, (2S,4S)-configured pyrrolidines show higher receptor affinity than their (2R,4R) counterparts due to optimal spatial alignment with binding pockets . Chiral HPLC or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) can isolate enantiomers for comparative bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。